molecular formula C10H18F2N2O B2665123 2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide CAS No. 2034415-33-1

2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide

Cat. No.: B2665123
CAS No.: 2034415-33-1
M. Wt: 220.264
InChI Key: VXFOCVQMABHQBB-UHFFFAOYSA-N
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Description

2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.

    Attachment of the N-methylacetamide Moiety: The final step involves the acylation of the piperidine nitrogen with N-methylacetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The difluoroethyl group may enhance its binding affinity to certain receptors or enzymes, while the piperidine ring provides structural stability. The N-methylacetamide moiety may contribute to its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(1,1-difluoroethyl)piperidin-1-yl)propanoic acid
  • 2-(4-(1,1-difluoroethyl)piperidin-1-yl)aniline

Uniqueness

Compared to similar compounds, 2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its difluoroethyl group and N-methylacetamide moiety differentiate it from other piperidine derivatives, potentially leading to unique applications and effects.

Properties

IUPAC Name

2-[4-(1,1-difluoroethyl)piperidin-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O/c1-10(11,12)8-3-5-14(6-4-8)7-9(15)13-2/h8H,3-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFOCVQMABHQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)CC(=O)NC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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